N-benzyl-2-[2-(4-propoxyphenoxy)ethoxy]ethanamine oxalate
Overview
Description
N-benzyl-2-[2-(4-propoxyphenoxy)ethoxy]ethanamine oxalate is a useful research compound. Its molecular formula is C22H29NO7 and its molecular weight is 419.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 419.19440226 g/mol and the complexity rating of the compound is 358. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Detection and Quantification Methods
High-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) has been developed for the detection and quantification of N-benzyl phenethylamines derivatives in clinical toxicology. This method demonstrates the capability to identify and measure concentrations of these compounds in serum and urine, critical for understanding their pharmacokinetics and aiding in the diagnosis of intoxication cases (Poklis et al., 2014; Poklis et al., 2013).
Pharmacological Studies
Research on N-benzyl phenethylamines has indicated their high potency as agonists at 5-HT2A receptors, which is consistent with hallucinogenic activity. These findings contribute to understanding the biochemical pharmacology of these compounds and their potential therapeutic or research applications (Eshleman et al., 2018).
Molecular Electronics
The development of molecular electronic devices incorporates compounds with unique electronic properties, such as those exhibiting negative differential resistance and significant on-off ratios. Studies in this area explore the potential of various organic compounds, including phenethylamines, for use in novel electronic applications (Chen et al., 1999).
Properties
IUPAC Name |
N-benzyl-2-[2-(4-propoxyphenoxy)ethoxy]ethanamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3.C2H2O4/c1-2-13-23-19-8-10-20(11-9-19)24-16-15-22-14-12-21-17-18-6-4-3-5-7-18;3-1(4)2(5)6/h3-11,21H,2,12-17H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQVADXEAWNYTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OCCOCCNCC2=CC=CC=C2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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